molecular formula C10H22O2Si B8417433 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol

1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol

Cat. No. B8417433
M. Wt: 202.37 g/mol
InChI Key: CLVRTMCOQVBKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169797B2

Procedure details

t-Butyl dimethylsilylchloride (4.28 g, 28.4 mmol) and imidazole (4.83 g, 70.9 mmol) were added to a flask purged with N2 and dichloromethane (50 mL) was added. 3-Butene-1,2-diol (2.50 g, 28.4 mmol) was then added to the flask and the mixture was stirred for 2 hours. The solvent was removed and the titled product (2.71 g, 47.9%) was purified by column chromatography (5% ethyl acetate in hexanes).
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].N1C=CN=C1.[CH2:14]([OH:19])[CH:15]([OH:18])[CH:16]=[CH2:17]>>[Si:1]([O:19][CH2:14][CH:15]([OH:18])[CH:16]=[CH2:17])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.28 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
4.83 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C(C=C)O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2 and dichloromethane (50 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the titled product (2.71 g, 47.9%) was purified by column chromatography (5% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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